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Unveiling the Band Gap of Mg2Si: A DFT
Validation Guide

Magnesium silicide (Mg2Si) has garnered significant attention for its potential in
thermoelectric applications, making an accurate determination of its electronic band gap crucial
for predicting and optimizing its performance. Density Functional Theory (DFT) stands as a
powerful computational tool for investigating the electronic structure of materials like Mg2Si.
However, the accuracy of DFT calculations is highly dependent on the choice of exchange-
correlation functional. This guide provides a comparative analysis of various DFT functionals
for calculating the band gap of Mg2Si, validated against experimental data.

Quantitative Comparison of Theoretical and
Experimental Band Gaps

The experimentally measured band gap of Mg2Si is generally accepted to be in the range of
0.65 to 0.80 eV.[1][2] A frequently cited experimental value is 0.77 eV.[3][4] DFT calculations,
particularly those employing simpler functionals like the Local Density Approximation (LDA) and
the Generalized Gradient Approximation (GGA), are known to underestimate band gaps.[3][5]
[6][7] More sophisticated approaches, such as hybrid functionals (e.g., HSE) and many-body
perturbation theory (e.g., GW approximation), typically yield results in better agreement with
experimental findings.[3][4][8][9]
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The following table summarizes the band gap of Mg2Si as determined by various experimental
techniques and theoretical calculations using different DFT functionals.

Calculated Band

Method Functional/Approach Reference
Gap (eV)
Experimental Infrared Absorption 0.4 [1]
Various 0.65-0.80 [1][2]
0.77 [31[4]
DFT LDA 0.11-0.53 [1][2]
LDA 0.118 [1]
GGA (PBE) 0.191 (with SOI) [31[4]
GGA 0.19-0.42 [1][2]
GGA (PBE) 0.202 (without SOI) [3]
GGA 0.3 [10]
GGA 0.42 [1]
mBJ 0.57 [11]
mBJ 0.6 [12]
(value not explicitly
HSE-35 stated, but larger than  [3][4]
DFT-PBE)
HSE 0.7 [10]
BZW-EF (LDA) 0.896 [1]
Beyond DFT GOWO@HSE-35 0.835 [3][4]

Note: SOI refers to the inclusion of Spin-Orbit Interaction in the calculations.

Experimental and Computational Protocols
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A thorough understanding of the methodologies employed in both experimental and
computational studies is essential for a critical evaluation of the results.

Experimental Measurement of the Band Gap:

The experimental band gap of Mg2Si is typically determined using optical spectroscopy
techniques, such as infrared absorption. The fundamental principle involves measuring the
absorption of photons by the material as a function of photon energy. When the photon energy
is equal to or greater than the band gap energy, an electron can be excited from the valence
band to the conduction band, leading to a significant increase in absorption. By analyzing the
absorption spectrum, the energy corresponding to this onset of absorption can be identified as
the band gap. It is important to note that the interpretation of absorption spectra, especially the
treatment of absorption tails, can introduce uncertainties in the determined band gap values.[1]

Density Functional Theory (DFT) Calculations:

The computational validation of the Mg2Si band gap using DFT involves a series of steps to
solve the Kohn-Sham equations for the material's crystal structure. The general workflow is as
follows:

o Crystal Structure Definition: The calculation begins with the experimentally determined
crystal structure of Mg2Si, which has a cubic anti-fluorite structure with the space group Fm-
3m.[13] The lattice constant is a critical input parameter.

o Self-Consistent Field (SCF) Calculation: An initial guess for the electron density is made. The
Kohn-Sham equations are then solved iteratively until the electron density and the effective
potential converge to a self-consistent solution. This step determines the ground-state
electronic properties of the material.

e Choice of Exchange-Correlation Functional: This is a crucial step that significantly impacts
the calculated band gap.

o LDA (Local Density Approximation): This is the simplest functional and assumes that the
exchange-correlation energy at any point depends only on the electron density at that
point. It often leads to a severe underestimation of the band gap.[6]
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o GGA (Generalized Gradient Approximation): GGAs, such as PBE, improve upon LDA by
also considering the gradient of the electron density. While generally more accurate than
LDA for many properties, they still tend to underestimate the band gap of semiconductors.

[6]

o Hybrid Functionals (e.g., HSE): These functionals mix a fraction of the exact Hartree-Fock
exchange with the DFT exchange-correlation functional. This approach often corrects the
self-interaction error inherent in LDA and GGA, leading to more accurate band gap
predictions.[3][4][8][9]

o Meta-GGAs (e.g., mBJ): The modified Becke-Johnson (mBJ) potential is a meta-GGA
functional that can provide improved band gap values at a computational cost lower than
hybrid functionals.[11][12]

e Band Structure Calculation: Once the self-consistent ground state is obtained, the electronic
band structure is calculated along high-symmetry directions in the Brillouin zone. The band
gap is then determined as the energy difference between the valence band maximum (VBM)
and the conduction band minimum (CBM). For Mg2Si, the VBM is located at the I point, and
the CBM is at the X point, indicating an indirect band gap.[1][3]

o Post-DFT Corrections (e.g., GW Approximation): To further improve the accuracy of the
calculated band gap, many-body perturbation theory methods like the GW approximation
can be employed. The GOWO method, for example, calculates the quasiparticle energies by
considering the screened Coulomb interaction, often yielding results in excellent agreement
with experiments.[3][4]

Workflow for DFT Band Gap Calculation

The following diagram illustrates the typical workflow for calculating the band gap of Mg2Si
using Density Functional Theory.
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Caption: A flowchart illustrating the key steps in a typical DFT workflow for calculating the band
gap of Mg2Si.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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